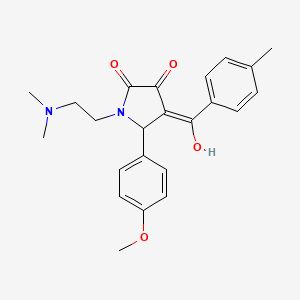

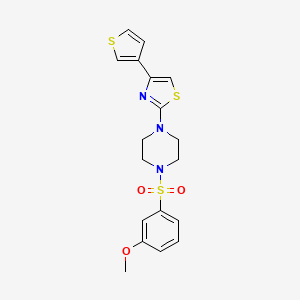

![molecular formula C21H20FN3O B2940803 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 1903705-27-0](/img/structure/B2940803.png)

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide, also known as ML239, is a small-molecule compound that has been extensively studied for its potential use in scientific research. It was first synthesized in 2010 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Analgesic Potential

Research on related compounds highlights the importance of specific molecular interactions for binding potency and biological activity. For instance, the study by Kim et al. (2012) on a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides identified key hydrophobic interactions critical for high binding potency against hTRPV1, a receptor involved in pain sensation. One compound demonstrated strong analgesic activity in a rat neuropathic model, underscoring the therapeutic potential of these compounds in pain management (Kim et al., 2012).

Cancer Research and Kinase Inhibition

In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model, highlighting the compound's potential in cancer therapy and its advancement into phase I clinical trials (Schroeder et al., 2009).

Neuropharmacology and Receptor Antagonism

Further exploring the neuropharmacological applications, research into compounds with similar structural features has led to the development of potent neurokinin-1 receptor antagonists. These compounds show promise in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression, highlighting the potential for these molecules in treating neurological and psychiatric disorders (Harrison et al., 2001).

Dual Inhibitory Potential for Analgesic Development

The design and synthesis of compounds like N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) have revealed dual inhibitory action against FAAH and COX, suggesting potential use as analgesics. These compounds demonstrate significant anti-inflammatory and analgesic activity in animal models, offering insights into the development of new pain management therapies (Deplano et al., 2021).

Mecanismo De Acción

Bipyridines

Bipyridines are a family of compounds consisting of two pyridine rings. They are known to be excellent ligands in coordination chemistry . The specific bipyridine in this compound is 2,3’-bipyridine.

4-fluoro-3-methylphenyl

This is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a fluorine atom attached at the 4th position and a methyl group at the 3rd position .

Propiedades

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-15-12-16(6-8-19(15)22)7-9-20(26)25-14-18-5-3-11-24-21(18)17-4-2-10-23-13-17/h2-6,8,10-13H,7,9,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRVWXABESANMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

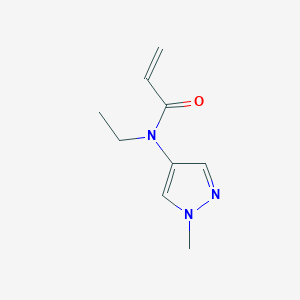

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

methanone](/img/structure/B2940727.png)

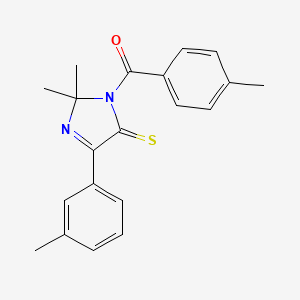

![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)

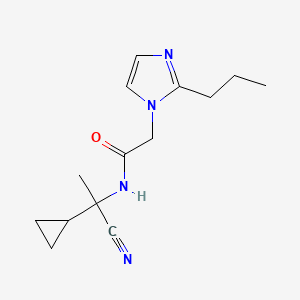

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)